4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan is a complex organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique structural properties and its applications in various scientific fields, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the anthracene core. The tert-butyl group is introduced to the anthracene moiety through a Friedel-Crafts alkylation reaction. The dibenzo[b,d]furan units are then attached via a series of coupling reactions, such as Suzuki or Sonogashira cross-coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as an emitter material, where it absorbs energy and re-emits it as light. The molecular structure allows for efficient energy transfer and high fluorescence quantum yields .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene: Another anthracene derivative used in OLEDs with similar photophysical properties.
9,10-bis(2-phenyl-1,3,4-oxadiazole)anthracene: Known for its high thermal stability and efficiency in light-emitting applications.
Uniqueness
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan stands out due to its unique combination of the anthracene core and dibenzo[b,d]furan units, which provide enhanced stability and photophysical properties. This makes it particularly suitable for high-performance optoelectronic devices .
Properties
CAS No. |
870119-37-2 |
---|---|
Molecular Formula |
C42H30O2 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
4-(2-tert-butyl-10-dibenzofuran-4-ylanthracen-9-yl)dibenzofuran |
InChI |
InChI=1S/C42H30O2/c1-42(2,3)25-22-23-30-35(24-25)39(34-19-11-17-32-27-13-7-9-21-37(27)44-41(32)34)29-15-5-4-14-28(29)38(30)33-18-10-16-31-26-12-6-8-20-36(26)43-40(31)33/h4-24H,1-3H3 |
InChI Key |
SCMMJCPOKIIBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=C4OC6=CC=CC=C56)C7=CC=CC8=C7OC9=CC=CC=C89 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.